molecular formula C16H24N2O3 B1312748 tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 252574-03-1

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1312748
CAS RN: 252574-03-1
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-KBPBESRZSA-N
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Description

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 252574-03-1 . It has a molecular weight of 292.38 . This compound is used in various applications in scientific research, including drug discovery, catalysis, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . The IUPAC name is tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxy-1-pyrrolidinecarboxylate .

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry , heterocyclic compounds like (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate are crucial for the development of new pharmaceuticals. They often serve as building blocks for the synthesis of bioactive molecules that can interact with biological targets. This compound, with its chiral centers and functional groups, provides a versatile scaffold for creating enantiomerically pure drugs .

Organic Synthesis

This compound is used in organic synthesis to introduce chirality into other molecules. Its configuration allows for the synthesis of optically active compounds, which is essential for creating substances with desired biological activities. It’s particularly useful in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other .

Material Science

In material science , (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can be used as a monomer or a co-monomer in polymer synthesis. The presence of functional groups like the carboxylate and the hydroxyl provides points of attachment for polymerization, leading to polymers with specific mechanical and chemical properties .

Catalysis

The compound’s structure is conducive to acting as a ligand in catalysis . It can coordinate to metal centers and influence the stereochemistry of the catalytic site, thus affecting the outcome of catalytic reactions. This is particularly important in enantioselective catalysis, where the goal is to favor the formation of one enantiomer over the other .

Agricultural Chemistry

In agricultural chemistry , such compounds can be used to synthesize agrochemicals like pesticides and herbicides. The benzylamino group can be modified to target specific pests or weeds, while the chiral centers can be used to enhance the selectivity and reduce environmental impact .

Analytical Chemistry

For analytical chemistry , (3S,4S)-tert-butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can be employed as a chiral resolving agent. It can separate racemic mixtures into their individual enantiomers, which is crucial for the analysis of chiral drugs and other substances .

Neurochemistry

In neurochemistry , the compound’s ability to mimic certain amino acid structures makes it a candidate for the synthesis of neurotransmitter analogs. These analogs can be used to study neurotransmitter functions and develop treatments for neurological disorders .

Environmental Chemistry

Lastly, in environmental chemistry , this compound could be explored for the synthesis of chiral pollutants. Studying these pollutants can help understand their behavior in the environment and the development of methods for their removal or neutralization .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461013
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

CAS RN

252574-03-1, 138026-89-8
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252574-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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